molecular formula C20H19BrN2OS B2906592 2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873076-07-4

2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2906592
CAS No.: 873076-07-4
M. Wt: 415.35
InChI Key: DBSNQWVTAKAVBT-UHFFFAOYSA-N
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Description

Structure and Key Features: The target compound features a benzamide core substituted with a bromine atom at the ortho-position (C2). The amide nitrogen is connected via an ethyl chain to a 1,3-thiazole ring. The thiazole moiety is substituted with a methyl group at position 4 and a 3-methylphenyl group at position 2 (Figure 1).

The ethyl linker and benzamide group are likely introduced via nucleophilic substitution or amidation reactions.

Properties

IUPAC Name

2-bromo-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2OS/c1-13-6-5-7-15(12-13)20-23-14(2)18(25-20)10-11-22-19(24)16-8-3-4-9-17(16)21/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSNQWVTAKAVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that features a bromine atom, a thiazole ring, and an amide functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H20BrN2OC_{19}H_{20}BrN_2O, with a molecular weight of approximately 364.28 g/mol. The presence of the thiazole moiety is crucial as it is often associated with various biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, several were found to possess potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups on the phenyl ring enhances antimicrobial efficacy .

CompoundActivity AgainstReference
This compoundEffective against Staphylococcus aureus
Other Thiazole DerivativesVarious bacterial strains

Anticancer Properties

Thiazole compounds have also been investigated for their anticancer potential. For instance, a series of thiazole derivatives were tested against cancer cell lines such as A-431 and Jurkat. The results demonstrated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity .

Case Study:
In a specific study involving this compound, the compound was tested for cytotoxicity in vitro. It showed significant inhibition of cell proliferation in cancer cell lines, suggesting that it may act through mechanisms involving apoptosis induction or cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular dynamics simulations have indicated that this compound interacts with proteins primarily through hydrophobic contacts and hydrogen bonding, which may contribute to its cytotoxic effects in cancer cells .

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of any new chemical entity. Preliminary studies indicate that while some thiazole derivatives exhibit low toxicity in vitro, further investigations are necessary to evaluate the long-term effects and potential side effects in vivo .

Scientific Research Applications

Current Research Status

As of now, the specific targets of action for 2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide are unknown. However, benzamide derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position. Without specific target information, identifying the affected biochemical pathways and their downstream effects remains challenging, though the compound's structure suggests potential interactions with pathways involving aromatic compounds. Currently, the molecular and cellular effects of the compound's action are also unknown.

Potential Biological Activities

This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Antimicrobial Activity: Thiazole derivatives, a structural component of the compound, exhibit significant antimicrobial properties . Studies evaluating various thiazole compounds have found them to possess potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties: Thiazole compounds have been investigated for their anticancer potential . Certain derivatives tested against cancer cell lines have demonstrated promising anticancer activity. In cytotoxicity tests, this compound showed significant inhibition of cell proliferation in cancer cell lines, suggesting mechanisms involving apoptosis induction or cell cycle arrest. Molecular dynamics simulations indicate that the compound interacts with proteins primarily through hydrophobic contacts and hydrogen bonding, potentially contributing to its cytotoxic effects in cancer cells.

Structural Information

  • IUPAC Name: 2-bromo-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
  • Molecular Formula: C20H19BrN2OS
  • Molecular Weight: 415.3 g/mol
  • CAS Number: 895997-11-2
  • InChI: InChI=1S/C20H19BrN2OS/c1-13-6-5-7-15(12-13)20-23-14(2)18(25-20)10-11-22-19(24)16-8-3-4-9-17(16)21/h3-9,12H,10-11H2,1-2H3,(H,22,24)
  • InChI Key: DBSNQWVTAKAVBT-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3Br)C

Disclaimer

Comparison with Similar Compounds

Variations in the Thiazole Substituents

The thiazole ring's substitution pattern significantly influences molecular interactions. Key analogs include:

Compound Name Thiazole Substituents (Position) Key Differences vs. Target Compound Melting Point/Physical Data Source
TAK-715 (N-[4-(2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-yl)-2-pyridyl]benzamide) 2-Ethyl, 4-(3-Methylphenyl) Pyridyl group replaces ethyl-benzamide linker Not reported
N-(4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl)benzamide 4-Hydroxy, 2-(4-Methoxyphenyl) Hydroxy and methoxy groups increase polarity Not reported
G856-3181 (Sulfonamide analog) Same as target Benzamide replaced with sulfonamide group 408.49 g/mol (MW)

Key Findings :

  • TAK-715 demonstrates anti-inflammatory activity (p38 MAP kinase inhibition), highlighting the pharmacological relevance of thiazole-containing benzamides .
  • Hydroxy and methoxy substituents (e.g., in compounds) enhance solubility but may reduce membrane permeability .

Linker Modifications

The ethyl chain connecting the benzamide to the thiazole is a critical spacer. Analogs with alternative linkers include:

Compound Name Linker Structure Impact on Properties Source
N-[2-(Ethyl(3-Methylphenyl)Amino)Ethyl]-2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]Benzamide Aminoethyl linker with oxadiazole Introduces hydrogen-bonding capability
3-Fluoro-4-Methoxy-N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]Ethyl}Benzene-1-Sulfonamide Ethyl linker retained Sulfonamide group alters electronic properties

Key Findings :

  • Aminoethyl linkers () may improve bioavailability by mimicking natural substrates .

Benzamide Core Modifications

The bromine atom and benzamide group are central to the target compound's reactivity. Notable analogs:

Compound Name Benzamide Substituents Key Differences vs. Target Compound Source
2-Bromo-N-[2-(3,4,5-Trimethoxybenzoyl)-1-Benzo[b]Thien-5-yl]Acetamide Benzo[b]thiophene core Larger aromatic system increases lipophilicity 164–166°C
4-Bromo-N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide Halogen-rich benzamide Multiple halogens enhance electrophilicity Not reported

Key Findings :

  • Halogenated benzamides (e.g., bromine, chlorine) are common in kinase inhibitors due to their ability to form halogen bonds .
  • Benzo[b]thiophene analogs () show higher melting points, suggesting improved crystallinity .

Heterocyclic Core Replacements

Replacing the thiazole with other heterocycles alters bioactivity:

Compound Name Heterocycle Impact on Activity Source
N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide Thiazole retained Retains kinase inhibition potential
4-Bromo-N-[2-(3-Fluorophenyl)-1,3-Benzoxazol-5-yl]Benzamide Benzoxazole core Oxazole ring may reduce metabolic stability

Key Findings :

  • Benzoxazole analogs () are less metabolically stable than thiazoles due to reduced ring aromaticity .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound ID Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Source
Target Compound ~438.36 Not reported ~4.2 -
G856-3182 414.59 Not reported ~3.8
3i () ~440.30 164–166 ~4.5

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